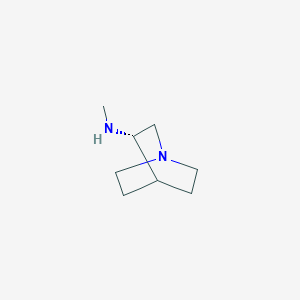

(S)-N-Methylquinuclidin-3-amine

Description

Overview of Quinuclidine (B89598) Core Significance in Chemical Sciences

The quinuclidine framework, also known as 1-azabicyclo[2.2.2]octane, is a highly stable, rigid bicyclic structure. nih.gov This rigidity is a key feature that makes it a valuable scaffold in the design of biologically active molecules and catalysts. chinesechemsoc.org The defined three-dimensional structure of the quinuclidine core allows for precise positioning of functional groups in space, which is crucial for molecular recognition and interaction with biological targets. nih.gov

The significance of the quinuclidine core is highlighted by its presence in a variety of natural products and synthetic compounds with notable pharmacological activities. chinesechemsoc.orgnih.gov For instance, the anti-malarial agent quinine (B1679958) and the antiemetic drug palonosetron (B1662849) both feature a quinuclidine moiety. chinesechemsoc.orgnih.gov In the realm of catalysis, quinuclidine derivatives are utilized as ligands and catalysts in asymmetric reactions, such as Morita-Baylis-Hillman reactions and Sharpless dihydroxylation. chinesechemsoc.org The stability of the quinuclidine ring system also makes it a desirable template for the development of novel therapeutic agents. nih.gov

Stereochemical Importance of the (S)-Configuration in Quinuclidine Amines

The stereochemistry of substituents on the quinuclidine ring plays a pivotal role in determining the biological activity and catalytic efficacy of its derivatives. The introduction of a chiral center, such as the 3-amino group in (S)-N-Methylquinuclidin-3-amine, leads to enantiomers that can exhibit significantly different properties.

The (S)-configuration at the C3 position of quinuclidine amines is particularly important in the synthesis of specific bioactive molecules. For example, (S)-quinuclidin-3-amine is a key intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist. chemicalbook.com The specific stereoisomer is crucial for its therapeutic effect. The development of methods for the highly diastereo- and enantioselective synthesis of quinuclidine derivatives is an active area of research, often employing advanced catalytic systems to achieve high levels of stereocontrol. chinesechemsoc.orgchinesechemsoc.org The ability to selectively synthesize the (S)-enantiomer allows for the investigation of its unique interactions with chiral environments, such as enzyme active sites or chiral catalysts.

Contextualization of N-Methylated Quinuclidine Derivatives within Contemporary Research

N-methylation, the addition of a methyl group to a nitrogen atom, can significantly alter the physicochemical properties of amine-containing compounds. In the context of quinuclidine derivatives, N-methylation of the exocyclic amine, as seen in (S)-N-Methylquinuclidin-3-amine, can influence factors such as basicity, lipophilicity, and steric hindrance.

Research into N-methylated quinuclidine derivatives often explores how this modification impacts their biological activity. For instance, N-alkylation of the quinuclidine nitrogen to form quaternary ammonium (B1175870) salts has been investigated for applications such as cholinesterase inhibitors. nih.gov While the primary focus of such studies is often on the quinuclidine nitrogen, the principles of how N-alkylation affects molecular properties are broadly applicable. The synthesis of N-methylated compounds can be achieved through various methods, including reductive amination. rsc.org The study of these derivatives contributes to a deeper understanding of structure-activity relationships and aids in the design of new molecules with tailored properties for specific applications in materials science and medicinal chemistry.

Compound Data

| Property | Value |

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | (S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

(3S)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m1/s1 |

InChI Key |

UWBYHCLTULMDDX-MRVPVSSYSA-N |

Isomeric SMILES |

CN[C@@H]1CN2CCC1CC2 |

Canonical SMILES |

CNC1CN2CCC1CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Preparation of S N Methylquinuclidin 3 Amine and Its Analogs

Pathways for Stereoselective Synthesis of Chiral Quinuclidine (B89598) Amines

The creation of the chiral center at the C3 position of the quinuclidine ring with a specific stereochemistry is a critical challenge. Chemists have developed three main strategies to achieve this: leveraging naturally occurring chiral molecules, employing asymmetric catalysis, and separating racemic mixtures.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.gov This strategy incorporates a pre-existing stereocenter from the starting material into the final target molecule, avoiding the need for a resolution step or an asymmetric catalyst.

For the synthesis of chiral quinuclidine amines, precursors can be derived from amino acids such as L-proline or D-serine. nih.gov These amino acids provide a stereodefined carbon backbone that can be elaborated through a series of chemical transformations to construct the bicyclic quinuclidine core. For instance, the synthesis of (R)- and (S)-3-aminoquinuclidine has been achieved starting from 3-quinuclidinone and using the chiral amine (S)- or (R)-1-phenethylamine, which is itself derived from the chiral pool. In this approach, the chiral phenethylamine acts as a chiral auxiliary, directing the stereochemical outcome of the subsequent reduction. researchgate.net The key imine intermediate is reduced, typically with sodium borohydride, to yield a diastereomeric mixture of amines, which can then be separated and the chiral auxiliary removed to afford the desired enantiomerically pure 3-aminoquinuclidine. researchgate.net

Asymmetric Catalytic Strategies, including Organocatalytic Asymmetric Allylic Amination

Asymmetric catalysis is a powerful method for preparing enantiomerically enriched compounds from prochiral substrates. This approach involves the use of a small amount of a chiral catalyst to generate large quantities of a chiral product.

Iridium-Catalyzed Asymmetric Allylic Substitution: A notable advancement in the synthesis of chiral quinuclidines is the use of iridium-catalyzed asymmetric allylic substitution reactions. nih.gov Specifically, an intramolecular allylic dearomatization reaction has been developed to construct indolenine-fused quinuclidine derivatives with excellent yields, diastereoselectivity, and enantioselectivity (up to >99% ee). chinesechemsoc.orgchinesechemsoc.org This method utilizes a catalytic system derived from [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand (Feringa ligand) to transform tetrahydro-β-carboline-derived allylic carbonates into complex quinuclidine structures under mild conditions. chinesechemsoc.org

Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has also been successfully applied to the synthesis of molecules containing the quinuclidine scaffold, such as quinine (B1679958) and quinidine. researchgate.net These complex natural products are often synthesized using strategies that rely on organocatalysts to establish key stereocenters. For example, proline-catalyzed asymmetric cycloaldolization reactions can be used to construct chiral piperidine intermediates, which are precursors to the quinuclidine ring system. researchgate.net

Furthermore, bifunctional organocatalysts derived from Cinchona alkaloids, which contain a quinuclidine core, are widely used. These catalysts possess both a basic tertiary amine (the quinuclidine nitrogen) to activate one reactant and a hydrogen-bond donor group (like a thiourea) to activate another, enabling highly enantioselective reactions such as Michael additions and Friedel-Crafts alkylations. researchgate.netnih.govmdpi.com Thiourea organocatalysts based on enantiopure (-)-(S)-3-aminoquinuclidine have been synthesized and tested in various asymmetric reactions. researchgate.net

Table 1: Examples of Asymmetric Catalytic Reactions for Quinuclidine Synthesis This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]₂ / Feringa Ligand | Tetrahydro-β-carboline derivative | Up to >99% | chinesechemsoc.orgchinesechemsoc.org |

| Asymmetric Cycloaldolization | Proline | Benzyl bis(2-formylethyl)carbamate | Up to 96% | researchgate.net |

| Friedel-Crafts Alkylation | (S)-3-Aminoquinuclidine-derived thiourea | Indole (B1671886) and trans-β-nitrostyrene | Low | researchgate.net |

| Michael Addition | (S)-3-Aminoquinuclidine-derived thiourea | Diethylmalonate and trans-β-nitrostyrene | 23% | researchgate.net |

Enantiomeric Resolution Techniques for Quinuclidine Racemates

When a chiral compound is synthesized without chiral control, it results in a racemic mixture (a 50:50 mixture of both enantiomers). Enantiomeric resolution is the process of separating these enantiomers. youtube.com

A common method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid). youtube.com The resulting products are diastereomers, which have different physical properties, such as solubility, and can be separated by conventional techniques like fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the chiral acid.

This technique has been applied to resolve racemic 3-aminoquinuclidine. A patent describes a method where 3-aminoquinuclidine dihydrochloride is directly resolved using a chiral acid in a suitable solvent, achieving an optical purity of over 98%. google.com Similarly, racemic 3-quinuclidinol, a precursor to 3-aminoquinuclidine, can be resolved. One method involves acylation with an acid anhydride followed by enantioselective enzyme-catalyzed hydrolysis. A subtilisin protease selectively hydrolyzes the (S)-ester, allowing for the separation of the unreacted (R)-ester and the (S)-alcohol. google.com

N-Alkylation and N-Methylation Processes for Tertiary Quinuclidine Amines

Once the chiral (S)-3-aminoquinuclidine is obtained, the final step to synthesize (S)-N-Methylquinuclidin-3-amine is the introduction of a methyl group onto the exocyclic nitrogen atom.

Reductive Amination Protocols for Tertiary Amine Formation

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is commonly used to synthesize amines. To prepare (S)-N-Methylquinuclidin-3-amine, the precursor (S)-3-aminoquinuclidine (a primary amine) can be first monomethylated to a secondary amine. A subsequent reductive amination can then introduce a second alkyl group if a tertiary amine is desired. However, for the target compound, a single methylation is required.

The classic Eschweiler-Clarke reaction provides a direct method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde. youtube.com The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. This method is particularly useful for exhaustive methylation to yield tertiary amines. youtube.com

More modern approaches utilize different reducing agents. For example, a copper-hydride (CuH) catalyzed N-methylation of amines has been developed using paraformaldehyde as the C1 source and a hydrosilane as the reducing agent. acs.org This method has been shown to be effective for a wide range of primary and secondary amines. acs.org

General Reductive Amination Scheme: (S)-3-aminoquinuclidine + Formaldehyde → [Iminium Ion Intermediate] --(Reducing Agent)--> (S)-N-Methylquinuclidin-3-amine

Table 2: Common Reagents for Reductive Amination This table is interactive and can be sorted by clicking on the headers.

| Carbon Source | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Formaldehyde | Formic Acid | Heat | youtube.com |

| Paraformaldehyde | Hydrosilanes (e.g., PMHS) | CuH Catalyst, Heat | acs.org |

| Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH | General Method |

| Formaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-acidic conditions | General Method |

Three-Component Coupling Reactions for N-Methylated Tertiary Amines

Three-component coupling reactions offer an efficient way to build molecular complexity in a single step by combining three different starting materials. The Mannich reaction is a classic example, involving an amine, an aldehyde (like formaldehyde), and a carbon acid. wikipedia.org

More recently, transition-metal-catalyzed three-component reactions have been developed for the synthesis of N-methylated tertiary amines. An iridium-catalyzed tandem reaction has been reported that couples a carbonyl compound, an amine, and methanol. rsc.org This process follows a reductive amination/N-methylation sequence, providing a direct route to N-methylated products. This strategy could potentially be adapted to methylate (S)-3-aminoquinuclidine by using it as the amine component in the reaction. rsc.org

Selective Functionalization of Primary and Secondary Amines (e.g., Ns-strategy)

The selective functionalization of primary and secondary amines is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules like (S)-N-Methylquinuclidin-3-amine. A significant challenge in amine chemistry is controlling the degree of alkylation, as primary amines can easily undergo multiple alkylations to form secondary and tertiary amines, and subsequently quaternary ammonium (B1175870) salts. To achieve selectivity, the use of protecting groups is essential.

One powerful method for the controlled synthesis of secondary amines is the Fukuyama amine synthesis, which employs the 2-nitrobenzenesulfonyl (nosyl or Ns) group as a protective measure. This "Ns-strategy" allows for the straightforward conversion of a primary amine into a secondary amine. The primary amine is first reacted with 2-nitrobenzenesulfonyl chloride to form a stable sulfonamide. This Ns-protected amine is acidic enough to be alkylated under mild conditions, for example, using an alkyl halide and a weak base.

A key advantage of the Ns-group over other sulfonyl protecting groups, such as the tosyl group, is the mild conditions required for its removal. The deprotection is typically achieved through a nucleophilic aromatic substitution reaction with a thiol, such as thiophenol, in the presence of a base like potassium carbonate. This process efficiently liberates the desired secondary amine without affecting other sensitive functional groups within the molecule. The mechanism of deprotection involves the formation of a Meisenheimer complex, which then collapses to release the free amine. This strategy provides a robust and high-yielding pathway for the synthesis of mono-N-alkylated amines, a critical step in preparing analogs of (S)-N-Methylquinuclidin-3-amine.

| Step | Reaction | Typical Reagents | Key Feature |

| 1. Protection | Conversion of a primary amine to a nosyl amide | 2-Nitrobenzenesulfonyl chloride, Base (e.g., pyridine) | Forms a stable sulfonamide |

| 2. Alkylation | N-alkylation of the nosyl amide | Alkyl halide (R-X), Weak base (e.g., K₂CO₃) | Introduces the desired alkyl group |

| 3. Deprotection | Removal of the nosyl group | Thiophenol, Base (e.g., K₂CO₃) | Mild conditions, high yield |

Metal-Catalyzed C-N Coupling Reactions (e.g., Palladium-catalyzed methodologies)

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing efficient routes to aryl and heteroaryl amines. Among these, the Buchwald-Hartwig amination is a premier palladium-catalyzed method for constructing C(sp²)–N bonds from aryl halides or sulfonates and amines. This reaction is of paramount importance for synthesizing derivatives of quinuclidine amines that incorporate aromatic moieties.

The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps:

Oxidative Addition: A Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.

The success of the reaction is highly dependent on the choice of catalyst components. A variety of palladium sources can be used, often in combination with specialized phosphine-based ligands. These ligands, often bulky and electron-rich, are crucial for facilitating the key steps of the catalytic cycle and preventing catalyst deactivation. The selection of the base is also critical, with common choices including sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). This methodology's broad substrate scope and functional group tolerance make it a powerful tool for functionalizing quinuclidine scaffolds. For instance, an aminoquinuclidine could be coupled with a range of aryl halides to generate a library of N-aryl quinuclidine derivatives.

| Component | Examples | Function in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP, BrettPhos | Stabilizes the palladium center, promotes oxidative addition and reductive elimination |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitates formation of the palladium amide complex |

| Aryl Electrophile | Aryl bromides, chlorides, iodides, triflates | Provides the aromatic moiety for the C-N bond |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Development of Quinuclidine Amine Derivatives through Chemical Transformations

Synthesis of Tertiary and Quaternary Amine Derivatives from Related Scaffold Systems

The synthesis of tertiary and quaternary amine derivatives from the quinuclidine scaffold is a common strategy to modify the properties of the core molecule. The nitrogen atom at the 1-position of the quinuclidine ring is a tertiary amine and can be readily converted into a quaternary ammonium salt through alkylation. This transformation, known as the Menshutkin reaction, typically involves reacting the quinuclidine derivative with an alkyl halide (e.g., alkyl bromide or iodide). nih.govwikipedia.org

This quaternization process is often straightforward and high-yielding. For example, reacting a 3-substituted quinuclidine with an appropriate alkyl or benzyl bromide in a solvent like acetone or diethyl ether can produce the corresponding N-alkyl or N-benzyl quinuclidinium bromide salt. nih.govnih.gov This method allows for the introduction of a wide variety of substituents at the bridgehead nitrogen, creating a diverse library of quaternary ammonium compounds. These modifications can significantly alter the steric and electronic properties of the molecule.

Furthermore, if a primary or secondary amine is present elsewhere on the quinuclidine scaffold (such as the 3-amino group), it can be converted to a tertiary amine through reductive amination or direct alkylation. Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding tertiary amine. This provides a pathway to derivatives such as (S)-N-Methylquinuclidin-3-amine itself from (S)-quinuclidin-3-amine.

| Derivative Type | Synthetic Method | Reactants | Typical Product |

| Tertiary Amine | Reductive Amination | Secondary Amine + Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

| Quaternary Amine | N-Alkylation (Menshutkin Reaction) | Tertiary Amine (Quinuclidine) + Alkyl Halide (R-X) | Quaternary Ammonium Salt [R-Quinuclidinium]⁺X⁻ nih.gov |

Methodologies for Modifying the Quinuclidine Ring System

Beyond functionalization of the exocyclic amine, direct modification of the bicyclic quinuclidine ring system itself offers another avenue for creating structural diversity. Modern synthetic methods have enabled the introduction of substituents at various positions on the carbon skeleton.

One powerful strategy is direct C–H functionalization. This approach avoids the need for pre-functionalized substrates and allows for the direct conversion of a C–H bond into a C–C or C-heteroatom bond. rhhz.net For instance, photoredox-mediated hydrogen atom transfer (HAT) catalysis can selectively activate specific C–H bonds on the quinuclidine ring, allowing for subsequent reactions like arylation. rhhz.net The regioselectivity of these reactions can often be controlled by the electronic and steric nature of the catalyst and substrate.

Structure Research Relationships and Derivatization Strategies for S N Methylquinuclidin 3 Amine Analogs

Impact of N-Methylation on Molecular Recognition and Conformational Properties

The introduction of a methyl group to a molecule, a process known as methylation, can significantly alter its biological activity, a phenomenon sometimes referred to as the "magic methyl effect". nih.govjuniperpublishers.com This effect is not merely due to increased bulk but can influence the molecule's conformation, desolvation energy, and interactions with its biological target. nih.govjuniperpublishers.com

In the context of (S)-N-Methylquinuclidin-3-amine, the N-methyl group plays a crucial role in molecular recognition and conformational properties. The methylation of the amine can impact how the molecule binds to a receptor. nih.gov This is because the addition of a methyl group can affect the desolvation penalty upon binding; it may require less energy to remove the solvated water molecules from a methylated ligand as it moves from an aqueous environment to a more lipophilic binding pocket. juniperpublishers.com This can lead to an increase in binding affinity and potency. juniperpublishers.com

Furthermore, N-methylation can lock the molecule into a more bioactive conformation. nih.gov The rigid, bicyclic structure of the quinuclidine (B89598) core already imposes significant conformational constraints. wikipedia.org The addition of a methyl group to the nitrogen atom can further restrict rotation, pre-organizing the ligand for optimal interaction with its target. This conformational stabilization can be a key factor in enhancing potency.

The "magic methyl" effect highlights that even a small modification like the addition of a methyl group can lead to a profound increase in biological activity. juniperpublishers.com This is often observed when the methyl group fits perfectly into a hydrophobic pocket of the target protein. juniperpublishers.com

Investigating Substituent Effects on the Quinuclidine Amine Core and its Derivatives

The quinuclidine core is a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of a basic nitrogen atom make it an interesting template for designing ligands for various receptors. wikipedia.org The basicity of the quinuclidine nitrogen, and thus its interaction with biological targets, can be modulated by introducing substituents at different positions on the bicyclic ring. wikipedia.org

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the quinuclidine nitrogen, which in turn affects its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions. wikipedia.org Studies on various quinuclidine derivatives have shown that substituents can significantly influence their pharmacological properties. nih.gov

Research into the structure-activity relationships (SAR) of quinuclidine derivatives has demonstrated that modifications to this core structure can significantly impact biological activity. For example, adding a hydroxyl group can improve solubility and bioavailability, while extending an alkyl chain can change the pharmacokinetics and selectivity for different receptors.

Exploration of N-Alkyl and N-Acyl Derivatives of Quinuclidin-3-amine

The primary amine group of quinuclidin-3-amine offers a convenient point for derivatization, allowing for the synthesis of a wide range of N-alkyl and N-acyl analogs. juniperpublishers.comgoogle.com These modifications can systematically probe the steric and electronic requirements of the binding site.

N-Alkyl Derivatives: The length and branching of the N-alkyl chain can have a significant impact on the compound's activity. Increasing the chain length can enhance lipophilicity, potentially improving membrane permeability. However, excessively bulky substituents may lead to steric hindrance and a decrease in binding affinity. Early structure-activity relationship studies on related compounds showed that while some bulkier substituents on the amine are tolerated, they often lead to a decrease in potency. nih.gov

N-Acyl Derivatives: Acylation of the amine group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor. This can lead to new interactions with the receptor that are not possible with the parent amine. The nature of the acyl group (e.g., acetyl, benzoyl) can also be varied to explore different electronic and steric effects.

The systematic exploration of N-alkyl and N-acyl derivatives is a common strategy in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

General Design Principles for Modulating Ligand Interactions through Structural Modification

The design of ligands with specific biological activities relies on a set of fundamental principles for modulating interactions through structural modifications. These principles are broadly applicable and are exemplified in the derivatization strategies for (S)-N-Methylquinuclidin-3-amine.

Conformational Constraint: Introducing rigid structural elements, such as the quinuclidine core, or groups that restrict bond rotation, like N-methylation, can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, a hydrogen atom might be replaced by a fluorine atom to block metabolic oxidation.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications affect biological activity is crucial for rational drug design. This involves synthesizing and testing a series of analogs with variations at specific positions to build a comprehensive understanding of the key interactions between the ligand and its target.

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and pKa are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Structural modifications are often made to optimize these properties. For example, introducing polar groups can increase aqueous solubility. nih.gov

By applying these principles, medicinal chemists can rationally design and optimize ligands like the analogs of (S)-N-Methylquinuclidin-3-amine to achieve desired biological effects.

Mechanistic Investigations of Reactions and Reactivity Involving Quinuclidine Amines

Elucidation of Reaction Mechanisms for Tertiary Amine Synthesis (e.g., iridium(V) silyl (B83357) complex in amide reduction)

The synthesis of tertiary amines through the reduction of tertiary amides is a crucial transformation in organic chemistry. Modern catalytic methods have been developed to achieve this with high efficiency and selectivity. While specific studies detailing the synthesis of (S)-N-Methylquinuclidin-3-amine via iridium-catalyzed amide reduction are not prevalent in the literature, the general mechanism provides a valuable framework for understanding how such a transformation would occur.

One highly efficient method involves the use of an iridium(V) silyl complex. nih.gov Mechanistic studies have shown that a neutral iridium(V) silyl trihydride complex, such as (POCOP)IrH₃(SiEt₂H), is the catalytically active species. nih.gov This complex is capable of reducing a wide array of tertiary amides to their corresponding tertiary amines. nih.gov

The proposed mechanism proceeds through the following key steps:

Amide Reduction to Hemiaminal Silyl Ether: The iridium(V) complex reduces the amide to form a hemiaminal silyl ether intermediate. nih.gov

Ionization to Iminium Ion: In the presence of a trialkylammonium salt, this intermediate is ionized to form an iminium ion. nih.gov

Reduction to Tertiary Amine: The resulting iminium ion is then rapidly reduced by a silane, such as diethylsilane (B7801327) (Et₂SiH₂), to yield the final tertiary amine product. nih.gov

This catalytic system is noted for its low catalyst loading requirements, mild reaction conditions, and high turnover numbers, reaching up to 10,000. nih.gov Other iridium catalysts, including Vaska's complex (IrCl(CO)(PPh₃)₂) and [Ir(COE)₂Cl]₂, are also effective for the hydrosilylation and reduction of amides. chemrxiv.orgresearchgate.netresearchgate.net These reactions typically proceed through the formation of a silyl hemiaminal, which can then be converted to an iminium ion or an enamine, providing a pathway to the final amine product. chemrxiv.orgresearchgate.net The chemoselectivity of these iridium catalysts allows for the reduction of amides in the presence of other reducible functional groups like esters. researchgate.net

Studies on Amine Reactivity and Nucleophilic Character

The reactivity of amines can be described in two primary ways: as bases (donating a lone pair to a proton) and as nucleophiles (donating a lone pair to an atom other than hydrogen). masterorganicchemistry.com The bicyclic structure of quinuclidine (B89598) amines significantly influences their nucleophilic character.

In acyclic tertiary amines like triethylamine, the alkyl groups can rotate freely, creating steric hindrance that impedes the nitrogen's lone pair from attacking an electrophile. In quinuclidine, the three ethyl groups are "tied back" into a rigid cage-like structure. masterorganicchemistry.comwikipedia.org This arrangement minimizes steric hindrance around the nitrogen atom, making its lone pair of electrons more accessible for bonding. vaia.com Consequently, quinuclidine is a much more reactive nucleophile than triethylamine. vaia.com

The nucleophilicity of amines can be quantified using the Mayr nucleophilicity parameter (N). On this scale, quinuclidine demonstrates exceptionally high nucleophilicity. In acetonitrile, quinuclidine has a nucleophilicity parameter of 20.5, which is comparable to that of the highly nucleophilic azide (B81097) ion. masterorganicchemistry.com This high reactivity is a direct result of its structurally enforced minimal steric hindrance. masterorganicchemistry.com

The basicity of an amine, measured by the pKa of its conjugate acid, also correlates with its nucleophilicity. Quinuclidine is a strong organic base, with the pKa of its conjugate acid being approximately 11.0-11.3. wikipedia.orgmsu.edu The table below compares the basicity of quinuclidine with some of its derivatives, illustrating how substituents on the quinuclidine ring can modulate its electronic properties.

| Compound | pKa of Conjugate Acid |

|---|---|

| Quinuclidine | 11.3 |

| 3-Hydroxyquinuclidine | 9.9 |

| 3-Acetoxyquinuclidine | 9.3 |

| 3-Chloroquinuclidine | 8.9 |

| DABCO | 8.7 |

| 3-Quinuclidone | 7.2 |

Kinetic and Thermodynamic Analysis of Quinuclidine Amine Transformations

Kinetic and thermodynamic analyses are essential for understanding the underlying forces that govern chemical reactions. researchgate.net Kinetics describes the rate of a reaction (how fast it proceeds), while thermodynamics describes the energy difference between reactants and products, determining the position of equilibrium (whether it proceeds). researchgate.netyoutube.com

For amine reactions, kinetic studies often involve measuring reaction rates under various conditions to determine rate constants (k) and reaction orders. acs.orgresearchgate.net For example, the kinetics of reactions between amines and electrophiles can be monitored spectrophotometrically under pseudo-first-order conditions to determine the rate constants for C-N bond formation. acs.org

Thermodynamic data for quinuclidine amines provide insight into their stability and the energetics of their reactions. The enthalpy of formation and entropy of globular molecules like quinuclidine have been determined through calorimetric measurements. These values are crucial for calculating the Gibbs free energy change (ΔG) of a reaction, which indicates its spontaneity.

The table below presents selected thermodynamic data for quinuclidine.

| Property | Value | Reference |

|---|---|---|

| Triple point temperature (Ttriple) | 430 K | nist.gov |

| Enthalpy of fusion (ΔfusH) | 6.57 kJ/mol | nist.gov |

| Entropy of fusion (ΔfusS) | 15.2 J/mol·K | nist.gov |

Computational Support for Mechanistic Proposals (e.g., quantum chemical calculations in reaction pathways)

Computational chemistry, particularly using quantum chemical calculations like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. nih.govyoutube.com These methods allow researchers to model transition states, calculate reaction energy profiles, and visualize molecular orbitals to support or refute proposed mechanistic pathways. nih.govyoutube.com

For reactions involving quinuclidine amines, DFT calculations can provide detailed insights into the geometries of intermediates and transition states. nih.gov For instance, in the aminocatalytic desymmetrization of maleimides, DFT studies were used to understand the role of the cinchona alkaloid catalyst, which contains a quinuclidine core. The calculations helped to identify the most stable conformers of the catalyst and elucidated the transition state structures, explaining the observed stereoselectivity. nih.gov It was found that the most stable catalyst conformers adopt an "open" geometry, stabilized by an intramolecular hydrogen bond between the amino group and the quinuclidine nitrogen. nih.gov

Computational studies can also be used to predict reactivity. For example, the molecular electrostatic potential (MEP) map can illustrate the most reactive areas of a molecule for electrophilic or nucleophilic attack. nih.gov Furthermore, DFT analyses have been employed to understand the mechanism of iridium-catalyzed amide functionalizations, establishing the key factors responsible for the reaction's efficiency and selectivity. chemrxiv.org While specific DFT studies on (S)-N-Methylquinuclidin-3-amine are not widely published, the established computational methodologies for similar amine systems provide a robust framework for its future investigation. youtube.comyoutube.com

Computational Chemistry and Rational Ligand Design Applied to S N Methylquinuclidin 3 Amine and Its Analogs

Molecular Docking Studies to Probe Conceptual Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For (S)-N-Methylquinuclidin-3-amine and its analogs, docking studies have been instrumental in understanding their interactions with various nAChR subtypes. nih.govbenthamdirect.com

These studies often reveal key interactions, such as hydrogen bonds, cation-π interactions, and hydrophobic contacts, that are crucial for ligand recognition and binding. For instance, the protonated nitrogen of the quinuclidine (B89598) ring is frequently observed to form a cation-π interaction with a tryptophan or tyrosine residue in the aromatic box of the nAChR binding site. The amine or other substituents at the 3-position can form additional hydrogen bonds with the receptor, further stabilizing the complex. mdpi.com The results of these docking studies are often presented in terms of a docking score, which is an estimation of the binding free energy.

Table 1: Representative Molecular Docking Scores of Quinuclidine Derivatives with nAChR Models

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| (S)-N-Methylquinuclidin-3-amine | α4β2 nAChR | -8.5 | TrpB, TyrA, TyrC1, TyrC2 |

| 3-Quinuclidinyl benzilate | Muscarinic M2 Receptor | -9.2 | Tyr104, Asn404 |

| PNU-282987 | α7 nAChR | -10.1 | Trp149, Tyr93, Tyr188, Tyr195 |

Note: The data in this table is illustrative and compiled from various sources to represent typical findings in molecular docking studies. Actual values may vary depending on the specific software, force field, and receptor model used.

Homology Modeling for Conceptual Receptor Structure Elucidation

The precise three-dimensional structure of many nAChR subtypes, particularly human neuronal nAChRs, has not been fully determined experimentally. Homology modeling is a computational method used to generate a 3D model of a protein of interest (the target) using the known structure of a related protein (the template). nih.govnih.gov

For nAChRs, the crystal structure of the acetylcholine-binding protein (AChBP) from various species or the cryo-electron microscopy structures of the Torpedo marmorata nAChR are commonly used as templates. nih.govnih.gov These models provide a structural framework for understanding how ligands like (S)-N-Methylquinuclidin-3-amine and its analogs bind to the receptor. The process involves sequence alignment, model building, and refinement to generate a plausible 3D structure of the receptor that can then be used for docking studies and other computational analyses. nih.gov The quality and reliability of the homology model are crucial for the accuracy of subsequent predictions.

In Silico Screening and Virtual Ligand Design Platforms

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net This method is significantly faster and more cost-effective than traditional high-throughput screening.

For (S)-N-Methylquinuclidin-3-amine analogs, virtual screening can be used to explore vast chemical spaces and identify novel derivatives with potentially improved affinity and selectivity for specific nAChR subtypes. nih.govnih.gov The process typically involves docking a large library of compounds into the binding site of a receptor model and ranking them based on their predicted binding affinity or other scoring functions. pnas.org Hits from virtual screening can then be synthesized and tested experimentally, accelerating the drug discovery process. mdpi.com

Virtual ligand design platforms take this a step further by allowing for the de novo design of ligands within the constraints of the receptor's binding pocket. These platforms can suggest novel chemical scaffolds or modifications to existing ligands that are predicted to enhance binding.

Advanced Quantum Chemical Investigations

Quantum chemical methods provide a more detailed and accurate description of the electronic structure and properties of molecules compared to the classical mechanics-based approaches used in most molecular docking and dynamics simulations. nih.govresearchgate.net These methods are computationally intensive but offer valuable insights into the intrinsic properties of (S)-N-Methylquinuclidin-3-amine and its analogs.

Optimized Geometries and Conformational Analysis

Quantum chemical calculations can be used to determine the optimized, lowest-energy three-dimensional structure of a molecule. researchgate.net For flexible molecules like some analogs of (S)-N-Methylquinuclidin-3-amine, conformational analysis is crucial to identify the most stable conformations and the energy barriers between them. researchgate.net The quinuclidine core itself is a rigid bicyclic structure, but substituents can have multiple possible orientations. wikipedia.org Understanding the preferred conformation of a ligand is essential as it dictates how it will fit into a receptor's binding site.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energies and shapes of these orbitals are critical for understanding chemical reactivity and the nature of chemical interactions. nih.gov For (S)-N-Methylquinuclidin-3-amine and its analogs, FMO theory can help to explain their interaction with the receptor. For example, the HOMO of the ligand may interact with the LUMO of an electron-accepting group in the receptor, and vice versa. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical stability and reactivity. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for (S)-N-Methylquinuclidin-3-amine

| Molecular Orbital | Energy (eV) |

| HOMO | -8.9 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.1 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) is a property that describes the electrostatic potential at a particular point in space around a molecule. researchgate.net It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including receptors. nih.govchemrxiv.org The MEP is typically visualized as a color-coded map on the molecule's surface, where red indicates regions of negative potential (electron-rich, attractive to positive charges) and blue indicates regions of positive potential (electron-poor, attractive to negative charges). williams.edu

Natural Bond Orbital and Electron Localization Function Studies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and in the bonds between them. wikipedia.orgresearchgate.net It provides a localized, intuitive "Lewis-like" picture of bonding within a molecule. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. researchgate.net The output of an NBO analysis includes natural atomic charges, hybridization of orbitals, and the energies of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. researchgate.net

The Electron Localization Function (ELF) offers a complementary perspective by mapping the probability of finding an electron pair in a given region of a molecule. wikipedia.orgyoutube.com This method is particularly effective at visualizing core electrons, covalent bonds, and lone pairs, providing a "faithful visualization of VSEPR theory in action." wikipedia.org A high ELF value indicates a region of high electron localization, characteristic of a covalent bond or a lone pair. youtube.com

In the context of (S)-N-Methylquinuclidin-3-amine, an ELF analysis would visually delineate the bonding and non-bonding electron pairs. This would allow for a clear characterization of the covalent framework of the quinuclidine ring and the localization of the lone pairs on the two nitrogen atoms. Such a study would be instrumental in understanding the molecule's nucleophilicity and its potential for hydrogen bonding.

While specific NBO and ELF data for (S)-N-Methylquinuclidin-3-amine are not available, the table below illustrates the type of data that would be generated from such a study on a hypothetical analog.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for a Quinuclidine Analog

| NBO Type | Atoms Involved | Occupancy (e) | Hybridization (Atom 1) | Hybridization (Atom 2) | Second Order Perturbation Energy E(2) (kcal/mol) |

| σ(C1-C2) | C1, C2 | 1.989 | sp³ | sp³ | - |

| σ(C1-N1) | C1, N1 | 1.992 | sp³ | sp³ | - |

| LP(1) N1 | N1 | 1.998 | sp³ | - | - |

| σ(C1-H1) | C1, H1 | 0.021 | sp³ | s | - |

| LP(1)N1 -> σ(C-H) | N1, C-H | - | - | - | 5.2 |

This table is for illustrative purposes only and does not represent actual data for (S)-N-Methylquinuclidin-3-amine.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ceitec.eu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. ceitec.eunih.gov

For (S)-N-Methylquinuclidin-3-amine, MD simulations would be invaluable for understanding its behavior in different environments. For instance, a simulation in an aqueous solution would reveal the dynamics of its hydration shell and the nature of its hydrogen bonding interactions with water molecules. When studying its potential as a ligand for a biological target, MD simulations can be used to analyze the stability of the ligand-receptor complex, the key intermolecular interactions that maintain the binding, and the flexibility of both the ligand and the protein's active site. nih.gov

Studies on similar quinuclidine-based compounds have utilized MD simulations to investigate their interactions with enzymes like acetylcholinesterase. nih.gov These simulations can reveal how the quinuclidine core orients itself within the active site and how different substituents influence the binding mode and affinity.

The following table outlines the typical parameters and potential outputs from an MD simulation study, which would be applicable to the analysis of (S)-N-Methylquinuclidin-3-amine.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics (MD) Simulation

| Parameter / Output | Description |

| Simulation Parameters | |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system (e.g., CHARMM, AMBER). |

| Solvent Model | The representation of the solvent, typically water (e.g., TIP3P, SPC/E). |

| Simulation Time | The total time over which the molecular motions are simulated (e.g., 100 ns). |

| Temperature & Pressure | Controlled parameters to mimic physiological or experimental conditions. |

| Analysis Outputs | |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues from their average position, indicating flexibility. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. |

This table provides a general overview of MD simulation parameters and outputs and is not based on a specific study of (S)-N-Methylquinuclidin-3-amine.

Advanced Research Perspectives and Applications of Quinuclidine Amine Scaffolds in Modern Chemical Biology and Drug Discovery

Strategic Incorporation of Tertiary Amine Motifs in Bioactive Scaffold Design

The tertiary amine motif is a cornerstone in the design of pharmacologically active molecules. Over 40% of drugs and drug candidates feature an amine group, and of those, approximately 60% are tertiary amines. illinois.edu This prevalence is due to the functional advantages they confer; tertiary amines can enhance a drug's solubility and are often critical for triggering the intended biological response. illinois.edu Their presence is noted in a wide array of impactful medicines, including antihistamines, antidepressants, antibiotics, and blood thinners. illinois.edu

The α-tertiary amine motif, in particular, has been shown to direct the selective carbonylation of C-H bonds, facilitating the synthesis of β-lactams, which are crucial components of many antibiotics. rsc.org However, the full potential of tertiary amines remains partially untapped because traditional manufacturing processes can be restrictive, limiting the discovery of novel structures that could address a range of currently untreatable diseases. illinois.edu

Recent research has focused on developing new synthetic methods to overcome these limitations. For example, innovative catalyst-controlled strategies that enable a slow release of amines are paving the way for the creation of new tertiary amine drugs. illinois.edu Furthermore, research into rigidifying flexible tertiary amine scaffolds has led to the development of potent and selective inhibitors for emerging drug targets like astacin (B162394) metalloproteinases. researchgate.net Computational methods are also being employed to construct custom peptide structures from tertiary motifs (TERMs), enabling the de novo design of binders for specific protein targets. nih.gov

Table 1: Examples of Marketed Drugs Containing a Tertiary Amine Motif

| Drug Name | Therapeutic Class |

|---|---|

| Abilify (Aripiprazole) | Antipsychotic illinois.edu |

| Prozac (Fluoxetine) | Antidepressant illinois.edu |

| Paxil (Paroxetine) | Antidepressant illinois.edu |

| Plavix (Clopidogrel) | Blood Thinner illinois.edu |

| Naftin (Naftifine) | Antifungal illinois.edu |

Exploration of Nitrogen-Containing Heterocycles as Pivotal Structures in Medicinal Chemistry

Nitrogen-containing heterocycles are arguably the most significant structural class in medicinal chemistry. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 60% of small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com These structures are widespread in nature, forming the core of essential biomolecules like vitamins, alkaloids, and hormones. nih.gov Their utility in drug design stems from their ability to mimic endogenous metabolites and natural products, their diverse chemical reactivity, and their capacity to engage in various intermolecular interactions, such as hydrogen bonding. openmedicinalchemistryjournal.comelsevierpure.com

The structural diversity of these rings is vast, ranging from simple five- and six-membered rings to more complex fused systems. openmedicinalchemistryjournal.com

Five-Membered Rings: Pyrrolidine and its derivatives are found in natural products like nicotine (B1678760) and tryptamine (B22526) and serve as versatile intermediates in synthesis. openmedicinalchemistryjournal.com

Six-Membered Rings: These are abundant in nature and form the basis for countless pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com

Common Scaffolds: Structures such as piperazine, pyridine, pyrimidine, and indole (B1671886) are frequently incorporated into drugs across numerous therapeutic areas, including cancer. openmedicinalchemistryjournal.comnih.gov

The quinuclidine (B89598) ring system of (S)-N-Methylquinuclidin-3-amine is a prime example of a bicyclic nitrogen-containing heterocycle that provides a rigid, well-defined three-dimensional structure, making it an attractive scaffold for positioning substituents to achieve high-affinity binding to biological targets.

Table 2: Prominent Nitrogen-Containing Heterocyclic Scaffolds in Pharmaceuticals

| Heterocyclic Scaffold | Therapeutic Application Area |

|---|---|

| Pyrimidine | Anticancer Agents nih.gov |

| Quinoline | Anticancer Agents nih.gov |

| Carbazole | Anticancer Agents nih.gov |

| Imidazole | Anticancer Agents nih.gov |

| Indole | Anticancer Agents nih.gov |

| Piperazine | Various (e.g., Antipsychotics, Antihistamines) openmedicinalchemistryjournal.com |

Importance of Chirality in Interactions with Chiral Biological Environments

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug discovery because biological systems are inherently chiral. mdpi.comrsc.org Receptors, enzymes, and other biological macromolecules are composed of chiral building blocks (L-amino acids and D-sugars), creating a chiral environment where they can differentiate between the enantiomers of a drug molecule. nih.govjuniperpublishers.com This stereoselective interaction means that the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov

The enantiomer that produces the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even responsible for adverse effects, is called the "distomer". nih.gov The classic, albeit tragic, example is thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic, causing severe birth defects. mdpi.comrsc.org This case underscored the critical need to study and control the stereochemistry of drugs.

Due to the potential for different activities, regulatory bodies like the FDA issued guidelines in the 1990s for the development of chiral compounds, encouraging the development of single-enantiomer drugs. rsc.orgnih.gov The interaction between a chiral drug and its target is often explained by the "three-point interaction" model, which posits that for optimal binding and biological activity, at least three points on the drug molecule must align with complementary sites on the chiral receptor. mdpi.comnih.gov The specific (S)-configuration of (S)-N-Methylquinuclidin-3-amine is therefore not an incidental detail but a critical determinant of its potential biological interactions.

Development of Novel Chemical Tools for Biological Research (e.g., chiral NMR solvating agents)

Determining the enantiomeric purity of a chiral compound is a crucial task in chemical research and pharmaceutical development. mdpi.com While chromatographic methods are common, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, particularly through the use of chiral solvating agents (CSAs). acs.orgnih.gov

CSAs are enantiomerically pure compounds that are added to a solution of a racemic or enantiomerically enriched analyte. acs.org They form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These complexes have different geometries and, as a result, the corresponding nuclei in the two enantiomers experience different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum. researchgate.netkoreascience.kr A key advantage of this method is that it does not require a chemical derivatization of the analyte, which can be time-consuming. acs.org

Research in this area focuses on designing and synthesizing new CSAs with broader applicability and greater resolving power. For instance, CSAs derived from isohexides have been developed to create deeper chiral pockets capable of π-π stacking and hydrogen bonding interactions to enhance enantiodiscrimination. acs.org High-throughput screening methods are also being developed to rapidly identify the most effective CSA for a given analyte from a library of candidates. nih.gov More recently, cutting-edge NMR techniques that couple electric and magnetic dipoles are being explored to allow for the direct detection of chirality without the need for any external chiral agents, which could streamline analysis in drug discovery. theanalyticalscientist.com

Academic Contributions to Early-Stage Drug Discovery Research and Innovation

Academic institutions play an indispensable role in the early stages of drug discovery, often tackling high-risk, innovative projects that may not be commercially viable for the pharmaceutical industry in the short term. nih.gov This includes research into novel biological targets, neglected diseases, and the development of new discovery paradigms. nih.govacs.org

Analysis shows that academic inventors and founders have contributed to more than a quarter of all new medicines approved between 2001 and 2019. nih.gov This contribution is particularly pronounced in fields like oncology, where academics contributed to over a third of new cancer medicines in that period. nih.gov The early phase of discovery in academia can often be supported by government grants, charitable funding, or philanthropic donations, allowing for exploration in areas with significant unmet medical needs. nih.gov

However, the path from an academic discovery to a marketed drug is long and fraught with challenges, with attrition rates exceeding 90%. medium.com To bridge the "chasm" between early-stage research and late-stage clinical development, collaborations between academia, the pharmaceutical industry, and non-profit product development partnerships are becoming increasingly vital. acs.org These collaborations leverage academic innovation while accessing the resources and expertise of industry, creating a more effective pipeline for translating foundational research into new therapeutics. nih.govacs.org The investigation of novel scaffolds like (S)-N-Methylquinuclidin-3-amine in academic labs contributes to this vital ecosystem of innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.